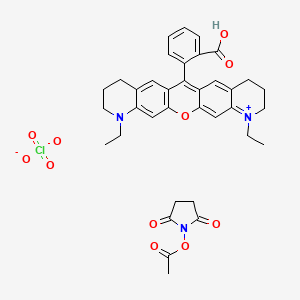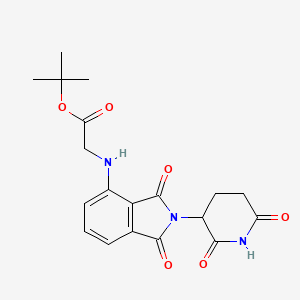
Thalidomide-NH-CH2-COO(t-Bu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-CH2-COO(t-Bu): is a molecular block of small-molecule degrader. It is a derivative of thalidomide, modified with a tert-butyl ester group. This compound is primarily used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other small-molecule degraders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-CH2-COO(t-Bu) typically involves the modification of thalidomide with a tert-butyl ester group. The general synthetic route includes:
Starting Material: Thalidomide.
Reaction with tert-Butyl Chloroformate: Thalidomide is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: The industrial production of Thalidomide-NH-CH2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are reacted with tert-butyl chloroformate under controlled conditions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Thalidomide-NH-CH2-COO(t-Bu) can undergo hydrolysis under acidic or basic conditions to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: Thalidomide-NH-CH2-COO(t-Bu) can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Thalidomide-NH-CH2-COO(t-Bu) is used as a building block in the synthesis of PROTACs and other small-molecule degraders. These compounds are designed to target and degrade specific proteins within cells .
Biology: In biological research, Thalidomide-NH-CH2-COO(t-Bu) is used to study protein degradation pathways and the role of specific proteins in various cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of targeted cancer therapies and treatments for other diseases involving protein dysregulation .
Industry: Thalidomide-NH-CH2-COO(t-Bu) is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
Thalidomide-NH-CH2-COO(t-Bu) exerts its effects by acting as a molecular block in small-molecule degraders. It binds to specific proteins, facilitating their degradation via the ubiquitin-proteasome system. The compound targets proteins such as bromodomain and extra-terminal (BET) proteins, leading to their degradation and subsequent modulation of cellular processes .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-NH-CH2-COO(t-Bu) is unique due to its modification with a tert-butyl ester group, which enhances its utility as a molecular block in the synthesis of PROTACs and other small-molecule degraders. This modification allows for specific targeting and degradation of proteins, making it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C19H21N3O6 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25) |
Clave InChI |
WZPUJNOBEUAQPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


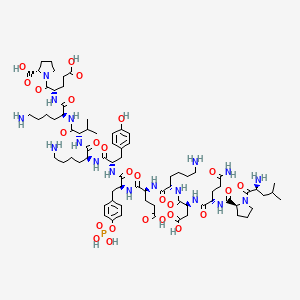
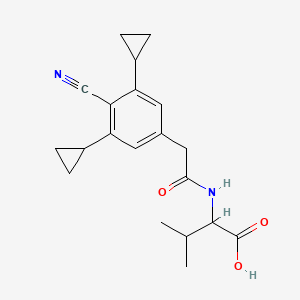
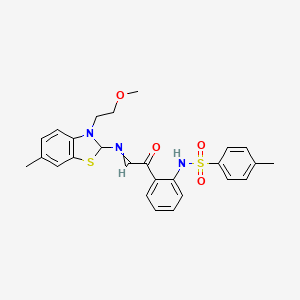
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
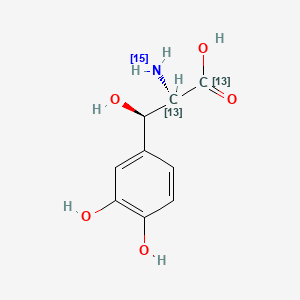
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
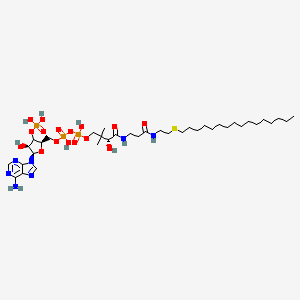
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)

![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
